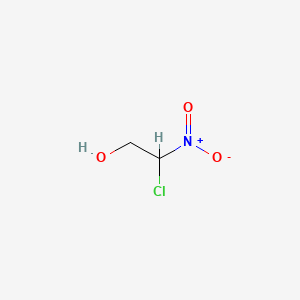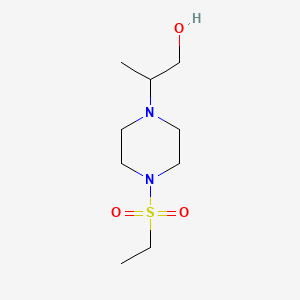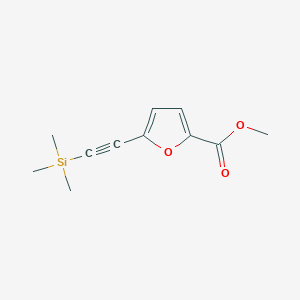![molecular formula C13H18N2O3 B13923561 Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is a complex organic compound that features a hydroxyimino group, a methylaminoethyl group, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Methylaminoethyl Group: This step might involve the alkylation of an amine with an appropriate alkyl halide.
Formation of the Phenylacetate Moiety: This can be done through esterification reactions involving phenylacetic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions might convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism of action for compounds like ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group might participate in hydrogen bonding or act as a nucleophile, while the phenyl ring could engage in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(DIMETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with a dimethylamino group.
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(ETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with an ethylamino group.
Uniqueness
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
ethyl 2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
MCSRKCATVHBCCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)C1=CC=CC=C1CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)

![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)





![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
